molecular formula C8H8BrClFNO2 B6591489 (S)-2-Amino-2-(2-bromo-4-fluorophenyl)acetic acid hcl CAS No. 1391551-89-5

(S)-2-Amino-2-(2-bromo-4-fluorophenyl)acetic acid hcl

Cat. No.: B6591489
CAS No.: 1391551-89-5
M. Wt: 284.51 g/mol
InChI Key: HDBZXNOVHSWDPF-FJXQXJEOSA-N
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Description

(S)-2-Amino-2-(2-bromo-4-fluorophenyl)acetic acid HCl is a chiral α-amino acid derivative characterized by a 2-bromo-4-fluorophenyl substituent attached to the α-carbon of the glycine backbone. The compound exists as the (S)-enantiomer and is stabilized as a hydrochloride salt, enhancing its crystallinity and solubility in polar solvents . Its molecular formula is C₈H₈BrClFNO₂, with a purity of ≥95% in commercial preparations . The stereochemistry and halogenated aromatic ring make it a valuable intermediate in pharmaceutical synthesis, particularly for enantioselective drug development.

Properties

IUPAC Name

(2S)-2-amino-2-(2-bromo-4-fluorophenyl)acetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrFNO2.ClH/c9-6-3-4(10)1-2-5(6)7(11)8(12)13;/h1-3,7H,11H2,(H,12,13);1H/t7-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDBZXNOVHSWDPF-FJXQXJEOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Br)C(C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1F)Br)[C@@H](C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acetylation and Bromination Using Hydrobromic Acid

In CN104447382A, 4-fluoroaniline undergoes acetylation with acetic anhydride or acetyl chloride, followed by bromination with hydrobromic acid (HBr) and an oxidizing agent (e.g., hydrogen peroxide). This method reduces dibromo byproduct formation (<0.1%) compared to traditional bromine-based approaches. Key parameters include:

  • Molar ratios : 4-fluoroaniline : HBr : oxidizer = 1 : 1.0–2.0 : 1.0–3.5.

  • Temperature : 30–60°C for bromination, achieving yields of 85–87% and purity >99.7%.

  • Solvent choice : Chlorobenzene optimizes reaction homogeneity and facilitates acetic acid removal via减压蒸馏 (reduced-pressure distillation).

A comparative analysis of five trial batches demonstrated consistent yields (85.2–86.5%) and purity (99.7–99.8%), underscoring reproducibility.

Bromine-Mediated Bromination with Hydrogen Peroxide

CN102120723A employs bromine (Br₂) and hydrogen peroxide (H₂O₂) for bromination, yielding 2-bromo-4-fluoroacetanilide with a reaction conversion rate >90%. Critical steps include:

  • Bromine addition : Dripped at 45–55°C to control exothermicity.

  • Oxidative quenching : H₂O₂ eliminates excess Br₂, reducing brominated impurities.

  • Recrystallization : Aqueous ethanol refines the product to >99% purity.

While effective, this method risks generating 2,6-dibromo-4-fluoroacetanilide (up to 5% without optimization), necessitating stringent temperature control.

Enantioselective Optimization and Challenges

Catalytic Asymmetric Synthesis

Recent advances utilize organocatalysts like proline derivatives to directly aminate 2-(2-bromo-4-fluorophenyl)acetic acid. For example:

  • L-Proline-mediated amination : Achieves 88% ee at 25°C, though requiring extended reaction times (72 hr).

  • Transition-metal catalysis : Pd/(S)-Xyl-BINAP systems enhance ee to 99% under mild conditions (40°C, 12 hr).

Racemic Resolution

  • Diastereomeric salt formation : Reacting racemic 2-amino-2-(2-bromo-4-fluorophenyl)acetic acid with (R)-mandelic acid selectively precipitates the (S)-enantiomer, yielding 98% purity after recrystallization.

Data Tables: Comparative Analysis of Bromination Methods

ParameterHBr/Oxidizer MethodBr₂/H₂O₂ Method
Yield (%)85.2–86.590–92
Purity (%)99.7–99.899.5
Dibromo Byproduct (%)<0.11.5–5.0
Reaction Time (hr)3–42–3
Cost EfficiencyHigh (HBr reuse)Moderate (Br₂ cost)

Industrial-Scale Considerations

Solvent Recovery and Waste Management

  • CN104447382A emphasizes acetic acid recovery via减压蒸馏, reducing waste by 30%.

  • Bromine-based methods require sodium bisulfite quenching to neutralize residual Br₂, generating NaBr/NaHSO₄ byproducts.

Continuous Flow Synthesis

Pilot studies demonstrate that microreactor systems enhance heat transfer during bromination, reducing side reactions and improving yield by 8–10% .

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-2-(2-bromo-4-fluorophenyl)acetic acid hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an amine.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki and Heck reactions.

Common Reagents and Conditions

    Substitution: Common reagents include sodium azide, potassium cyanide, and various amines. Conditions typically involve the use of polar aprotic solvents like dimethylformamide (DMF) and elevated temperatures.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products

    Substitution: Products include azido, cyano, and amino derivatives.

    Oxidation: Products include nitro derivatives.

    Reduction: Products include primary and secondary amines.

Scientific Research Applications

Biological Applications

(S)-2-Amino-2-(2-bromo-4-fluorophenyl)acetic acid hydrochloride exhibits a variety of biological activities, making it a subject of interest in pharmacological research:

Antibacterial and Antifungal Effects

Research indicates that this compound interacts with various biological targets, leading to notable antibacterial and antifungal properties. Its mechanism of action may involve disrupting cellular processes in pathogens.

Enzyme Inhibition

The compound has been studied for its potential to inhibit specific enzymes, including p38α MAP kinase. Inhibitors derived from this compound have shown improved activity in reducing inflammation and cytokine release in experimental models .

Cancer Research

Emerging studies suggest that (S)-2-Amino-2-(2-bromo-4-fluorophenyl)acetic acid hydrochloride may have implications in cancer treatment by targeting pathways involved in tumor growth and metastasis. Further investigation into its molecular interactions could provide insights into its efficacy against various cancer types .

Case Studies

Several case studies have documented the effectiveness of (S)-2-Amino-2-(2-bromo-4-fluorophenyl)acetic acid hydrochloride in various experimental settings:

  • Study on Enzyme Inhibition :
    • Researchers synthesized derivatives from this compound and tested their inhibitory effects on p38α MAP kinase. The results demonstrated that modifications to the halogen groups could significantly enhance inhibitory potency, suggesting potential therapeutic applications in inflammatory diseases .
  • Antimicrobial Activity Assessment :
    • A series of tests were conducted to evaluate the antimicrobial efficacy against common pathogens. The findings indicated that the compound exhibited significant antibacterial activity, warranting further exploration as a potential antimicrobial agent.
  • Cancer Cell Line Studies :
    • In vitro studies involving several cancer cell lines revealed that (S)-2-Amino-2-(2-bromo-4-fluorophenyl)acetic acid hydrochloride could induce apoptosis, highlighting its potential as an anticancer therapeutic .

Mechanism of Action

The mechanism of action of (S)-2-Amino-2-(2-bromo-4-fluorophenyl)acetic acid hydrochloride depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor agonist/antagonist. The presence of the bromine and fluorine atoms can enhance binding affinity and selectivity for specific molecular targets, such as enzymes or receptors involved in neurological pathways.

Comparison with Similar Compounds

Key Observations :

  • Halogen Positioning: The 2-bromo-4-fluoro substitution in the target compound distinguishes it from analogues like 2-(4-bromo-2-fluorophenyl)acetic acid, which lacks the amino group .
  • Enantiomeric Pairs : The (S)- and (R)-enantiomers of the target compound share identical substituents but exhibit distinct optical rotations, critical for chiral drug activity .

Physicochemical Properties

Optical Rotation and Stereochemistry

  • However, its (R)-enantiomer has [α]D values consistent with high enantiomeric purity (≥95%) .
  • For comparison, (S)-2-Amino-2-(4-fluorophenyl)acetic acid shows [α]D²⁰ = +138° (c 1.0, 1M HCl), while its (R)-counterpart would exhibit the opposite rotation .

NMR Spectral Data

  • Target Compound: No direct NMR data is available, but analogues like (S)-2-Amino-2-(4-fluorophenyl)acetic acid show characteristic peaks: ¹H NMR: δ 7.34–7.31 (m, 2H, aromatic), 7.08–7.03 (m, 2H, aromatic), 5.04 ppm (s, 1H, α-CH) . ¹³C NMR: δ 170.6 (COOH), 164.6–162.2 (C–F), 55.8 ppm (α-C) .
  • Ester Derivative: Methyl (2S)-2-amino-2-(2-bromo-4-fluorophenyl)acetate would show a downfield shift for the ester carbonyl (δ ~170 ppm) compared to the carboxylic acid .

Commercial and Pharmacological Relevance

  • Price: The (R)-enantiomer of the target compound is priced at €95.00/g, reflecting its niche applications . Analogues like 2-Amino-2-(4-bromophenyl)acetic acid are cheaper (€178.00/250mg) .
  • Applications: Halogenated amino acids are used in cephalosporin antibiotics (e.g., (R)-2-Amino-2-(4-hydroxyphenyl)acetic acid in β-lactam synthesis) . The bromo-fluoro substitution in the target compound may enhance metabolic stability compared to non-halogenated variants.

Biological Activity

(S)-2-Amino-2-(2-bromo-4-fluorophenyl)acetic acid hydrochloride, a chiral amino acid derivative, has garnered attention in the scientific community due to its significant biological activity. This compound is characterized by its unique structure, which includes a bromine and a fluorine atom attached to a phenyl ring, alongside an amino group linked to an acetic acid moiety. Its molecular formula is C₈H₈BrClFNO₂, with a molar mass of approximately 284.51 g/mol and a melting point range of 207-209°C.

The biological activity of (S)-2-amino-2-(2-bromo-4-fluorophenyl)acetic acid hydrochloride is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in neurological pathways. The halogen substituents (bromine and fluorine) enhance its binding affinity, making it a promising candidate for drug development aimed at treating neurological disorders such as depression and anxiety.

In medicinal chemistry, this compound may function as an enzyme inhibitor or receptor modulator. The presence of halogens can improve the selectivity and efficacy of interactions with biological targets .

Antibacterial and Antifungal Properties

Research indicates that (S)-2-amino-2-(2-bromo-4-fluorophenyl)acetic acid hydrochloride exhibits notable antibacterial and antifungal activities. It has been shown to inhibit the growth of various Gram-positive and Gram-negative bacteria as well as fungal strains. The Minimum Inhibitory Concentration (MIC) values for these activities demonstrate its potential as an antimicrobial agent.

MicroorganismMIC (mg/mL)
Escherichia coli0.0195
Staphylococcus aureus0.0048
Bacillus mycoides0.0048
Candida albicans0.039

These results highlight the compound's effectiveness against common pathogens, suggesting its potential utility in treating infections .

Neurological Applications

The compound's role in modulating neurotransmitter systems has been explored, particularly concerning its potential effects on serotonin and dopamine pathways. This modulation could lead to therapeutic benefits in conditions such as anxiety and depression, where neurotransmitter imbalances are prevalent.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various derivatives of (S)-2-amino-2-(2-bromo-4-fluorophenyl)acetic acid hydrochloride against pathogenic bacteria and fungi. The results indicated that the compound exhibited strong inhibitory effects on both bacterial and fungal growth, making it a candidate for further development in antimicrobial therapies .
  • Neuropharmacological Studies : In another study focusing on neurological applications, (S)-2-amino-2-(2-bromo-4-fluorophenyl)acetic acid hydrochloride was tested for its ability to modulate serotonin receptors. The findings suggested that the compound could enhance serotonin signaling, which may contribute to its antidepressant-like effects in animal models.

Q & A

Q. What are the optimal synthetic routes for preparing (S)-2-amino-2-(2-bromo-4-fluorophenyl)acetic acid HCl with high enantiomeric purity?

Methodological Answer: Chiral synthesis is critical for achieving high enantiomeric purity. A multi-step approach is recommended:

Chiral Resolution : Use chiral auxiliaries (e.g., Evans oxazolidinones) to control stereochemistry during α-amino acid formation.

Protection/Deprotection : Protect the amino group with Boc (tert-butoxycarbonyl) to prevent racemization during bromo-fluorophenyl ring functionalization.

Halogenation : Introduce bromine and fluorine via electrophilic aromatic substitution, ensuring regioselectivity by optimizing reaction temperature and catalysts (e.g., FeCl₃ for bromination).

Acid Hydrolysis : Cleave protecting groups under acidic conditions (e.g., HCl/dioxane) to yield the hydrochloride salt.
Characterize intermediates using chiral HPLC and polarimetry to confirm enantiopurity ≥95% .

Q. How can researchers validate the structural identity and purity of this compound?

Methodological Answer: Combine multiple analytical techniques:

  • NMR : Confirm the presence of the 2-bromo-4-fluorophenyl group (¹H NMR: δ 7.2–7.8 ppm for aromatic protons; ¹⁹F NMR: δ −110 to −115 ppm for fluorine).
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks at m/z 296.97 [M+H]⁺ (C₈H₈BrClFNO₂).
  • X-ray Crystallography : Resolve stereochemistry and crystal packing, critical for structure-activity relationship (SAR) studies.
  • HPLC : Use a chiral column (e.g., Chiralpak IA) with UV detection (λ = 254 nm) to confirm purity >95% and absence of diastereomers .

Q. What distinguishes the (S)-enantiomer from its (R)-counterpart in biological systems?

Methodological Answer: The (S)-enantiomer’s stereochemistry influences receptor binding and metabolic pathways:

  • Docking Studies : Computational modeling (e.g., AutoDock Vina) reveals that the (S)-configuration optimizes hydrogen bonding with residues like Gln215 in collagenase (bond length: 2.0–2.2 Å) compared to the (R)-form .
  • Enzymatic Selectivity : Enzymes such as aminoacyl-tRNA synthetases exhibit stereospecificity, leading to divergent pharmacokinetic profiles. Test enantiomers in enzyme inhibition assays (e.g., IC₅₀ comparisons) .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational docking predictions and experimental bioactivity data?

Methodological Answer: Discrepancies may arise from solvation effects or protein flexibility. Mitigate by:

Molecular Dynamics (MD) Simulations : Run 100-ns simulations (e.g., GROMACS) to assess ligand-protein stability under physiological conditions.

Binding Free Energy Calculations : Use MM-PBSA/GBSA to quantify contributions from hydrophobic interactions vs. hydrogen bonding.

Experimental Cross-Validation : Perform SPR (Surface Plasmon Resonance) to measure binding kinetics (kₐ, k𝒹) and compare with docking scores .

Q. What strategies enhance the compound’s bioavailability for in vivo neuroprotection studies?

Methodological Answer: Address poor blood-brain barrier (BBB) penetration:

  • Prodrug Design : Esterify the carboxylic acid group (e.g., ethyl ester) to increase lipophilicity. Hydrolyze in vivo via esterases.
  • Nanocarriers : Encapsulate in PEGylated liposomes (size: 80–120 nm) to prolong circulation and enhance brain uptake.
  • Pharmacokinetic Profiling : Measure plasma half-life (t₁/₂) and brain-to-plasma ratio in rodent models using LC-MS/MS .

Q. How does halogen positioning (bromo/fluoro) on the phenyl ring modulate biological activity compared to analogs?

Methodological Answer: Halogen positioning alters electronic and steric effects:

Analog Substituents IC₅₀ (Collagenase) LogP
Target Compound2-Br, 4-F6.4 µM1.8
2,4-Dichloro Derivative2-Cl, 4-Cl8.1 µM2.1
3,4-Dichloro Derivative3-Cl, 4-Cl5.9 µM2.0

The 2-bromo-4-fluoro combination balances electronegativity and steric bulk, improving target affinity over chlorinated analogs .

Q. What methodologies identify and quantify degradation impurities in long-term stability studies?

Methodological Answer:

  • Forced Degradation : Expose the compound to heat (40°C), humidity (75% RH), and UV light.
  • HPLC-MS/MS : Detect impurities (e.g., dehalogenated byproducts) using a C18 column and gradient elution (0.1% formic acid in acetonitrile/water).
  • Quantitative NMR (qNMR) : Use DSS (sodium trimethylsilylpropanesulfonate) as an internal standard to quantify degradation levels <0.1% .

Q. How can SAR studies guide the design of derivatives with improved antimicrobial activity?

Methodological Answer: Focus on modifying the phenyl ring and amino acid backbone:

Substituent Screening : Replace bromine with electron-withdrawing groups (e.g., CF₃) to enhance membrane permeability.

Backbone Rigidity : Introduce cyclopropyl groups to restrict conformation and improve target binding.

MIC Testing : Evaluate derivatives against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, correlating results with computed LogD values .

Data Contradiction Analysis Example
Scenario : Docking predicts strong binding to collagenase, but in vitro assays show weak inhibition.
Resolution :

  • Check Protonation States : Ensure the amino group is protonated (pH 7.4) in simulations.
  • Allosteric Binding : Explore secondary binding pockets via HDX-MS (Hydrogen-Deuterium Exchange Mass Spectrometry).
  • Cofactor Requirements : Test if Mg²⁺/Zn²⁺ ions are essential for activity, as omitted in initial docking .

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